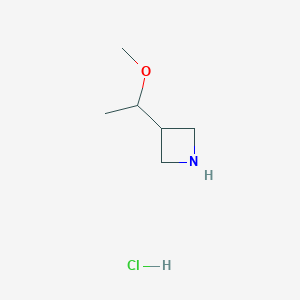

3-(1-Methoxyethyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Methoxyethyl)azetidine hydrochloride is a chemical substance with the CAS Number: 1781791-41-0 . It has a molecular weight of 151.64 and is a yellow to brown liquid . It has recently gained attention in the scientific community.

Synthesis Analysis

The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides has also been reported .Molecular Structure Analysis

The molecular formula of this compound is C6H14ClNO . The InChI code is 1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H .Chemical Reactions Analysis

Azetidines, including this compound, have shown unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis

This compound is a yellow to brown liquid . It has a molecular weight of 151.64 and a molecular formula of C6H14ClNO .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Azetidines, including derivatives similar to “3-(1-Methoxyethyl)azetidine hydrochloride,” are used as intermediates in the synthesis of various heterocyclic compounds. For example, 2-aryl-3,3-dichloroazetidines serve as precursors for aziridines and aroylaziridines, highlighting the versatility of azetidines in chemical transformations (Dejaegher et al., 2002).

- The development of scalable processes for the production of highly energetic building blocks, such as 3-(Bromoethynyl)azetidine, for pharmaceutical applications, demonstrates the importance of azetidine derivatives in synthetic chemistry (Kohler et al., 2018).

Pharmacological Applications

- Azetidine derivatives have been explored for their potential as anticancer agents, with some compounds showing significant in vitro antiproliferative activity against various cancer cell lines. This research underscores the therapeutic potential of azetidine-based compounds in oncology (Parmar et al., 2021).

- Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant activity, indicating the potential use of azetidine derivatives in developing antioxidant therapies (Nagavolu et al., 2017).

Drug Development and Safety Studies

- Azetidines are utilized as building blocks for the preparation of various pharmacologically relevant compounds, including trifluoromethyl-containing aminopropanes and aziridines, showcasing their application in drug development and the modification of molecular properties for enhanced safety and efficacy (Dao Thi et al., 2018).

Zukünftige Richtungen

Azetidines, including 3-(1-Methoxyethyl)azetidine hydrochloride, have recently gained attention in the scientific community. They are considered important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future directions include further exploration of their unique reactivity, development of new synthesis methods, and potential applications in drug discovery, polymer synthesis, and as chiral templates .

Eigenschaften

IUPAC Name |

3-(1-methoxyethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGTWBGLAAKCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)

![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)